Galactitol

galactosemia biomarker urinalysis

Galactitol (D-galactitol, dulcitol) is an optically inactive, meso-configured hexitol (sugar alcohol) with the molecular formula C₆H₁₄O₆ and a molecular weight of 182.17 g/mol. It is a white to almost white crystalline powder.

Molecular Formula C6H14O6
Molecular Weight 182.17 g/mol
CAS No. 2234851-14-8
Cat. No. B15571848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactitol
CAS2234851-14-8
Molecular FormulaC6H14O6
Molecular Weight182.17 g/mol
Structural Identifiers
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-
InChIKeyFBPFZTCFMRRESA-GUCUJZIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31,0 mg/mL at 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





Galactitol (CAS 2234851-14-8): Physical-Chemical Baseline and Class Position for Scientific Procurement


Galactitol (D-galactitol, dulcitol) is an optically inactive, meso-configured hexitol (sugar alcohol) with the molecular formula C₆H₁₄O₆ and a molecular weight of 182.17 g/mol . It is a white to almost white crystalline powder . The compound exhibits a melting point of 186.0–191.0 °C (lit. 189 °C) and a predicted boiling point of ~494.9 °C . Like other hexitols, galactitol is hygroscopic and requires storage under inert atmosphere at room temperature . These baseline properties define its handling and storage requirements during procurement.

Biomarker Standard

Certified reference material for galactitol quantification in galactosemia research

Metabolic Inertness

Not a sorbitol dehydrogenase substrate; excreted unchanged, enabling specific tracking

Validated GC-MS Workflow

Isotope-dilution method with established performance for urinary analysis

Why Generic Hexitol Interchange Is Not Supported: Galactitol (CAS 2234851-14-8) Substitution Risk Analysis


Despite sharing the same molecular formula with other hexitols (mannitol, sorbitol, glucitol), galactitol cannot be simply interchanged for most applications because its metabolic fate and biochemical detectability diverge fundamentally. Galactitol is formed endogenously from galactose via aldose reductase and accumulates in tissues under conditions of galactosemia, serving as a specific diagnostic biomarker [1]. Unlike sorbitol or mannitol, which are rapidly metabolized via sorbitol dehydrogenase or phosphotransferase systems, galactitol is not a substrate for sorbitol dehydrogenase and is excreted largely unchanged in urine [1][2]. This metabolic inertness underpins its unique utility as a quantitative biomarker for galactosemia diagnosis and dietary monitoring, a role for which no other hexitol can substitute.

Metabolic fate divergence

Unlike sorbitol or mannitol, galactitol is not metabolized by sorbitol dehydrogenase and accumulates in galactosemia, making interchange inappropriate for biomarker studies.

Unique diagnostic biomarker role

Galactitol is the only hexitol that differentiates galactosemic from normal states; substitution with mannitol or sorbitol would fail to provide diagnostic specificity.

Cement retardation profile

Stereochemistry-dependent hydration retardation ranking (glucitol > galactitol > mannitol) means direct replacement will shift setting-time performance.

Galactitol (CAS 2234851-14-8) Quantitative Differentiator Guide: Comparator‑Backed Evidence for Scientific Selection


Diagnostic Specificity: Urinary Galactitol as a Quantitatively Superior Biomarker for Galactosemia Status Compared to Normal Controls

Urinary galactitol concentration provides a quantitative cutoff that distinguishes galactosemic patients from normal controls with high specificity. In age‑matched reference populations, the 97th percentile for urinary galactitol in unaffected individuals ≥18 years is <13 mmol/mol creatinine [1]. In classic galactosemia patients (G/G genotype), urinary galactitol ranges from 38–335 mmol/mol Cr, representing a ≥3‑fold elevation over the upper normal limit [2]. In amniotic fluid, the mean galactitol concentration in normal pregnancies is 0.70 ± 0.18 μmol/L, whereas a confirmed galactosemic fetus exhibited 7.96 μmol/L – an 11.4‑fold increase [3]. No other hexitol (e.g., sorbitol, mannitol) exhibits this disease‑specific differential, as sorbitol and mannitol remain within normal ranges in galactosemia.

Diagnostic specificity
Reported context
≥3‑fold elevation vs. upper normal limit in classic galactosemia; 11.4‑fold in amniotic fluid
Supports differentiation of galactosemia status from normal controls
GC‑MS isotope dilution; age‑stratified reference ranges apply
galactosemia biomarker urinalysis

In Vivo Metabolic Differentiation: Galactitol Produces Higher Blood Hemoglobin and Lower Blood Glucose Compared to Mannitol and Xylitol in a Direct Head‑to‑Head Rodent Study

In an 8‑week controlled feeding study, adult male rats received a basal diet supplemented with 200 g/kg of galactitol, mannitol, or xylitol. Compared to the basal diet control, the galactitol group exhibited significantly higher blood hemoglobin levels (P < 0.01) and, together with mannitol, significantly lower blood glucose (galactitol P < 0.001; mannitol P < 0.01) [1]. Mannitol alone elevated blood pyruvic acid (P < 0.01) and liver glycogen (P < 0.001), effects not observed with galactitol [1]. These data demonstrate that, despite structural similarity, the metabolic responses to these hexitols are quantitatively and qualitatively distinct.

In vivo metabolic differentiation
Head-to-head comparison
Higher hemoglobin (P<0.01) and lower glucose (P<0.01) vs. control; divergent from mannitol and xylitol
Supports hexitol-specific metabolic endpoint review
8‑wk rodent study; 200 g/kg diet supplementation
metabolism in vivo polyol comparison

Analytical Method Validation: Isotope‑Dilution GC‑MS Enables Simultaneous Quantification of Galactitol and Galactonate with Sub‑Nanomolar Detection Limits, Validated Against Established GC and NMR Methods

A validated isotope‑dilution GC‑MS method for urinary galactitol was developed using D‑[UL-¹³C]galactitol as internal standard. The method demonstrated linearity up to 200 nmol, with a lower limit of detection (LOD) of 1.1 nmol (1.75 mmol/mol creatinine) for galactitol [1]. Intra‑ and inter‑assay imprecision ranged from 2.1–6.7% [1]. Direct comparison against the established GC method for galactitol and the NMR method for galactonate confirmed accuracy across a wide concentration range in 33 normal and 37 galactosemic urine specimens [1]. No analogous isotope‑dilution reference method exists for other hexitols in galactosemia diagnostics, providing galactitol with a uniquely validated analytical framework.

Analytical method validation
Method context
LOD 1.1 nmol; imprecision 2.1–6.7%; linear to 200 nmol; validated against GC and NMR
Supports validated isotope-dilution GC‑MS framework
D‑[UL-¹³C]galactitol ISTD; 70 urine specimens tested
analytical chemistry GC-MS method validation

Cement Hydration Retardation: Stereochemistry‑Dependent Ranking Places Galactitol Intermediate Between Glucitol and Mannitol, Enabling Performance Tuning

In calorimetric and conductometric studies of tricalcium silicate (C₃S) hydration, the three hexitols differing only in hydroxyl stereochemistry produced distinct retardation effects. The extension of the induction period and the enhancement of calcium‑silicate‑hydrate (C‑S‑H) quantity at maximum hydration rate followed the order: D‑glucitol > D‑galactitol > D‑mannitol [1]. Galactitol thus occupies an intermediate position, providing a retarding effect weaker than glucitol but stronger than mannitol, directly correlated to stereochemistry‑dependent complexation with calcium and hydroxide ions [1].

Cement hydration retardation ranking
Class-level inference
D‑glucitol > D‑galactitol > D‑mannitol (retardation effectiveness)
Supports stereochemistry-dependent performance tuning
Isothermal calorimetry; 0.1 mmol/g C₃S paste
cement chemistry retarder stereochemistry

Galactitol (CAS 2234851-14-8) Evidence‑Backed Application Scenarios for Informed Procurement


Clinical Diagnostic Reference Standard for Galactosemia Screening and Monitoring

Procure galactitol as a certified reference material (CRM) for isotope‑dilution GC‑MS quantification of urinary galactitol. The validated analytical method provides sub‑nanomolar detection limits (LOD 1.1 nmol) and intra‑/inter‑assay imprecision ≤6.7% [Section 3, REFS-1]. Age‑stratified reference ranges (e.g., ≥18 yr: <13 mmol/mol Cr) enable definitive differentiation of classic galactosemia (38–335 mmol/mol Cr) from unaffected controls [Section 3, REFS-1, REFS-2]. This application is supported by the demonstrated 11.4‑fold elevation of galactitol in galactosemic amniotic fluid versus normal pregnancies [Section 3, REFS-3].

Preclinical Metabolic Toxicology Studies Requiring Hexitol‑Specific In Vivo Responses

Use galactitol in rodent feeding studies when investigating polyol‑specific metabolic effects. Direct head‑to‑head data show that galactitol uniquely increases blood hemoglobin (P < 0.01) and reduces blood glucose more profoundly (P < 0.001) than mannitol (P < 0.01) or xylitol [Section 3, REFS-1]. Mannitol additionally elevates liver glycogen (P < 0.001) and pyruvic acid (P < 0.01), effects absent with galactitol [Section 3, REFS-1]. These divergent responses make galactitol the appropriate compound when hypotheses involve galactose‑specific or aldose reductase‑mediated pathways.

Cement Admixture Formulation Requiring Intermediate Hydration Retardation Performance

Incorporate galactitol into cementitious systems where an intermediate retardation effect between D‑glucitol (strongest) and D‑mannitol (weakest) is desired. The stereochemistry‑dependent ranking (D‑glucitol > D‑galactitol > D‑mannitol) for C₃S hydration control has been established by isothermal calorimetry and conductometric measurements [Section 3, REFS-1]. Galactitol’s intermediate complexation affinity with calcium and hydroxide ions provides predictable setting‑time extension without the excessive retardation of glucitol or the insufficient effect of mannitol.

Application
Selection Property
Validation Focus
Galactosemia biomarker quantification standard
Metabolically inert hexitol; validated GC‑MS method
Isotope‑dilution accuracy and reference range verification
Preclinical metabolic toxicology studies
Hexitol‑specific in vivo metabolic endpoint profile
Hemoglobin and glucose endpoint verification in rodent models
Cement admixture formulation tuning
Stereochemistry‑dependent intermediate retardation ranking
Hydration induction period extension verification by calorimetry
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